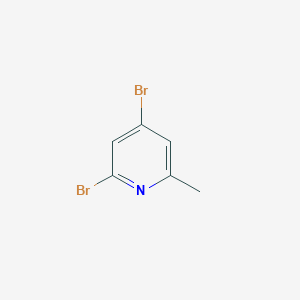

2,4-Dibromo-6-methylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIQGMJOZQYBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505458 | |

| Record name | 2,4-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-52-0 | |

| Record name | 2,4-Dibromo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromo 6 Methylpyridine and Its Precursors

1 Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely used transformation for the preparation of functionalized aromatic and heteroaromatic compounds. For polyhalogenated substrates like this compound, the key challenge is to achieve regioselective exchange at a single, desired position. The choice of the organometallic reagent (magnesium or lithium-based) and reaction conditions can profoundly influence the outcome.

The bromine/magnesium exchange reaction is a robust method for generating Grignard reagents from aryl bromides without oxidative insertion into a C-Br bond. For polybrominated pyridines, achieving regioselectivity is crucial. The use of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often termed a "Turbo Grignard" reagent, has been shown to facilitate Br/Mg exchange at lower temperatures and with higher efficiency compared to conventional Grignard reagents. organic-chemistry.orgresearchgate.net This enhanced reactivity is attributed to the ability of LiCl to break down polymeric Grignard aggregates, leading to more active monomeric species. organic-chemistry.org

The regioselectivity of the exchange is governed by a combination of electronic and steric factors, as well as the potential for the reagent to coordinate with the pyridine (B92270) nitrogen. In substrates like dibromopyridines, the exchange typically occurs at the most acidic position or at a position that is sterically accessible and electronically activated. For a substrate such as this compound, the C-4 position is generally more activated towards metalation than the C-2 position due to the electronic influence of the nitrogen atom.

Studies on related dibromopyridines, such as 2,4-dibromopyridine (B189624) and 2,5-dibromopyridine (B19318), have demonstrated the utility of these reagents. For instance, the Br/Mg exchange on 2,5-dibromopyridine using iPrMgCl·LiCl in THF proceeds with high regioselectivity at the C-2 position. researchgate.net However, bimetallic reagents like sBu₂Mg·2LiOR have shown the ability to selectively perform the exchange at the C-5 position. researchgate.net This highlights the tunability of the reaction. In the case of this compound, the exchange is anticipated to occur preferentially at the C-4 position, yielding the 4-magnesiated intermediate, which can then be trapped with various electrophiles to afford 4-substituted-2-bromo-6-methylpyridine derivatives.

| Substrate | Reagent | Conditions | Major Product Position | Reference |

| 2,4-Dibromoanisole | iPrMgCl·LiCl | THF, -15 °C, 0.5 h | C-2 (ortho to OMe) | uni-muenchen.de |

| 2,5-Dibromopyridine | iPrMgCl·LiCl | THF, 120 min | C-2 | researchgate.net |

| 2,5-Dibromopyridine | sBu₂Mg·2LiOR | Toluene (B28343), 5 min | C-5 | researchgate.net |

| 2,4-Dibromopyridine | sBu₂Mg·2LiOR + PMDTA | Toluene, 5 min | C-2 | uni-muenchen.de |

| 2,4-Dibromoquinoline | sBu₂Mg·2LiOR | Toluene, 5 min | C-4 | uni-muenchen.de |

Bromine/lithium exchange is another fundamental tool for the site-selective functionalization of halogenated pyridines. This reaction is typically very fast, even at low temperatures, and is often performed using alkyllithium reagents such as n-butyllithium (n-BuLi). researchgate.netnih.gov The regioselectivity is dictated by the relative stability of the resulting lithiated intermediate. The lithium can be directed to a specific position through inductive effects of substituents or by coordination to the pyridine nitrogen.

For this compound, the bromine at the C-4 position is generally more susceptible to exchange than the bromine at the C-2 position. This is because the resulting carbanion at C-4 is stabilized by the inductive effect of the ring nitrogen. Therefore, treatment of this compound with one equivalent of n-BuLi at low temperature (e.g., -78 °C) is expected to selectively generate 2-bromo-6-methyl-4-lithiopyridine. This reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. nih.gov

Research on various dibromopyridines supports this predicted selectivity. For example, the Br/Li exchange on 2,5-dibromopyridine has been shown to occur selectively at the 5-position. researchgate.net Similarly, studies on dibromo hydroxypyridines have demonstrated completely regioselective Br/Li exchanges, with the site of lithiation depending on the position of the hydroxyl group and other substituents. researchgate.net

The regioselectivity of halogen-metal exchange reactions can be significantly influenced and even reversed by the addition of Lewis donor additives. nih.gov Ligands such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can coordinate to the metal center (Li or Mg), altering the steric and electronic properties of the organometallic reagent and its aggregation state.

A notable example is the Br/Mg exchange on 2,5-dibromopyridine. While the reaction with sBu₂Mg·2LiOR in toluene selectively occurs at the C-5 position, the addition of one equivalent of PMDTA completely switches the regioselectivity, leading to exclusive exchange at the C-2 position. researchgate.netnih.gov This switch is rationalized by the bimetallic cooperation between lithium and magnesium. PMDTA is thought to chelate the lithium ions, preventing their interaction with the substrate's donor substituents and favoring the formation of species that react at the alternative site. researchgate.net This principle can be applied to substrates like this compound to potentially direct the magnesium exchange to the C-2 position, providing access to a different regioisomer of the functionalized product.

| Substrate | Reagent | Additive | Ratio (C-2:C-5) | Reference |

| 2,5-Dibromopyridine | sBu₂Mg·2LiOR | None | 1:99 | researchgate.net |

| 2,5-Dibromopyridine | sBu₂Mg·2LiOR | TMEDA | 4:96 | researchgate.net |

| 2,5-Dibromopyridine | sBu₂Mg·2LiOR | PMDTA | >99:1 | researchgate.netnih.gov |

2 Flow Microreactor Synthesis Approaches

Flow microreactors offer significant advantages over traditional batch synthesis, particularly for reactions involving highly reactive or unstable intermediates, such as the organolithium species generated during Br/Li exchange. researchgate.net By using short residence times and superior temperature control, flow systems can minimize side reactions and avoid the need for cryogenic conditions often required in batch processes. researchgate.net

The synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange has been successfully demonstrated using integrated flow microreactor systems. rsc.org In a typical setup, a solution of the dibromopyridine (e.g., 2,6-dibromopyridine) and a solution of n-BuLi are mixed in a micromixer, allowing for rapid and controlled Br/Li exchange within a short residence time in a microtube reactor. rsc.org The resulting lithiated intermediate is then immediately mixed with a solution of an electrophile in a second micromixer to form the desired product. This sequential process can be extended to introduce two different electrophiles, enabling the synthesis of complex pyridine derivatives. researchgate.net This methodology is directly applicable to this compound for its regioselective functionalization under controlled and scalable conditions.

| Substrate | Electrophile | Temperature (°C) | Residence Time (s) | Yield (%) | Reference |

| 2,6-Dibromopyridine (B144722) | MeI | 0 | 9.0 | 89 | rsc.org |

| 2,6-Dibromopyridine | TMSCl | 0 | 9.0 | 95 | rsc.org |

| 2,6-Dibromopyridine | PhCHO | 0 | 9.0 | 90 | rsc.org |

| 2,5-Dibromopyridine | MeI | 0 | 9.0 | 93 | rsc.org |

| 2,3-Dibromopyridine | MeI | 0 | 9.0 | 89 | rsc.org |

3 Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in The synthesis of pyridine derivatives, including halogenated intermediates, is an area where green methodologies can have a significant impact. nih.gov

Approaches relevant to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ethanol, is a key green chemistry principle. For instance, selective amination of polyhalogenated pyridines has been successfully carried out using water as the solvent, avoiding the need for precious metal catalysts. nih.gov

Catalytic Methods: Employing catalysts instead of stoichiometric reagents can reduce waste and improve atom economy. Metal-free catalytic systems, for example, have been developed for the synthesis of various pyridine derivatives. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov This technique has been applied to the one-pot, multi-component synthesis of novel pyridine derivatives in green solvents like ethanol. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and simplifies product purification. researchgate.net Various pyridine syntheses have been developed using solvent-free, tandem approaches. researchgate.net

Sustainable Feedstocks: The synthesis of the pyridine core itself can be made greener by using renewable feedstocks. For example, pyridines have been produced from the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) and ammonia (B1221849) over zeolite catalysts. rsc.org

Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 6 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,4-dibromo-6-methylpyridine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide definitive structural information.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the molecule's symmetry and substitution pattern. The structure contains three distinct types of protons: those of the methyl group and two aromatic protons on the pyridine (B92270) ring.

Methyl Protons (-CH₃): A single signal is expected for the three equivalent protons of the methyl group at the C6 position. Typically, methyl groups attached to an aromatic ring appear in the upfield region of the spectrum, generally between δ 2.0 and 2.6 ppm. This signal would present as a sharp singlet as there are no adjacent protons to induce splitting.

Aromatic Protons (H-3 and H-5): The pyridine ring has two remaining protons at the C3 and C5 positions. Due to the asymmetrical substitution of the ring with two different bromine atoms and a methyl group, these protons are in distinct chemical environments and are expected to produce separate signals. Aromatic protons in pyridine derivatives typically resonate in the downfield region (δ 7.0–9.0 ppm). Given the bromine atom at C4, the adjacent protons at C3 and C5 would appear as singlets, as they are not coupled to each other. The electron-withdrawing nature of the bromine atoms and the nitrogen heteroatom would shift these protons downfield. The proton at C5 is adjacent to the methyl group, while the proton at C3 is flanked by two bromine atoms (at C2 and C4, if we consider the IUPAC name), leading to different electronic environments and thus distinct chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |

| -CH₃ (C6) | ~ 2.5 | Singlet (s) | 3H |

| Aromatic H (C3) | ~ 7.5 - 7.8 | Singlet (s) | 1H |

| Aromatic H (C5) | ~ 7.3 - 7.6 | Singlet (s) | 1H |

This table contains expected values based on spectroscopic principles.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to each of the six carbon atoms in the molecule, as they are all in unique chemical environments.

Methyl Carbon: The carbon of the C6-methyl group is expected to appear at the most upfield region of the spectrum, typically around δ 18–25 ppm.

Aromatic Carbons: The five carbons of the pyridine ring would resonate in the aromatic region (δ 120–160 ppm).

C-Br Carbons (C2, C4): Carbons directly bonded to bromine atoms experience a strong shielding effect, causing their signals to appear more upfield than what might be expected based solely on aromaticity, but the exact position can vary. These would be found within the aromatic region.

C-H Carbons (C3, C5): These carbons will appear in the typical aromatic region, with their specific shifts influenced by the adjacent substituents.

Quaternary Carbon (C6): The carbon atom attached to the methyl group will also resonate in the downfield aromatic region.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| -CH₃ | ~ 24 |

| C3 | ~ 128 |

| C5 | ~ 142 |

| C4 | ~ 143 |

| C2 | ~ 152 |

| C6 | ~ 160 |

This table contains expected values based on spectroscopic principles and data for similar structures.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity between atoms. A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group will show bands just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring vibrations, involving C=C and C=N stretching, typically result in multiple sharp bands of variable intensity in the 1400–1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds would be visible in the fingerprint region (below 1400 cm⁻¹).

C-Br Stretching: The carbon-bromine stretching vibrations are expected to produce strong absorptions at lower frequencies, typically in the 500–700 cm⁻¹ range within the fingerprint region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| C-H Bending | 700 - 1300 |

| C-Br Stretch | 500 - 700 |

This table contains expected values based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Molecular Ion Peak (M⁺˙): The key feature in the mass spectrum of this compound is the molecular ion peak. Due to the presence of two bromine atoms, this peak will exhibit a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule with two bromine atoms will show a triplet of peaks for the molecular ion:

M⁺˙: Contains two ⁷⁹Br isotopes.

(M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.

(M+4)⁺˙: Contains two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound. The monoisotopic mass of the compound is approximately 248.88 Da.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a bromine atom or the methyl group.

[M-Br]⁺: Loss of a bromine radical would result in a prominent peak at m/z corresponding to the remaining fragment. This fragment would still show the isotopic signature of one bromine atom (a 1:1 doublet for M' and M'+2).

[M-CH₃]⁺: Loss of a methyl radical is another possible fragmentation pathway.

| Ion/Fragment | Expected m/z (using ⁷⁹Br) | Significance |

| [M]⁺˙ | ~ 249 | Molecular ion (⁷⁹Br, ⁷⁹Br) |

| [M+2]⁺˙ | ~ 251 | Molecular ion (⁷⁹Br, ⁸¹Br) |

| [M+4]⁺˙ | ~ 253 | Molecular ion (⁸¹Br, ⁸¹Br) |

| [M-Br]⁺ | ~ 170 | Loss of a bromine atom |

| [M-CH₃]⁺ | ~ 234 | Loss of a methyl group |

This table contains predicted m/z values based on the compound's structure and isotopic abundances.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, ESI-MS analysis would be expected to show a molecular ion peak corresponding to its chemical formula, C₆H₅Br₂N.

The key identifier in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio. Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a distinctive triplet of peaks in its mass spectrum for the molecular ion [M]⁺. These peaks will appear at m/z values corresponding to the masses of the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms. The expected relative intensity ratio of these peaks is approximately 1:2:1.

While detailed experimental ESI-MS fragmentation data for this compound is not extensively documented in publicly available literature, the predicted monoisotopic mass is 248.87888 Da. uni.lu Analysis via tandem mass spectrometry (MS/MS) would typically involve the fragmentation of the parent ion to yield daughter ions, providing further structural information by showing the loss of bromine atoms or other fragments.

Table 1: Predicted Mass Spectrometric Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Br₂N |

| Monoisotopic Mass | 248.87888 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light.

For instance, a study on 2-fluoro-5-bromopyridine identified its first band system's origin (0,0 band) in the vapor phase at approximately 35944 cm⁻¹ (about 278 nm). nih.gov It is expected that this compound would also show characteristic absorption bands in the UV region, likely influenced by the position and electronic effects of the two bromine atoms. Detailed studies would be required to determine the exact absorption maxima (λmax) and molar absorptivity values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not described in the available literature, analysis of its derivatives provides insight into the structural features of the brominated methylpyridine framework.

A relevant example is the crystal structure of 2-Bromo-6-hydrazinylpyridine (C₅H₆BrN₃), a closely related derivative. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with two unique molecules in the asymmetric unit. The study revealed that the molecules are essentially flat. The crystal packing is stabilized by a network of N—H⋯N hydrogen bonds, a notable Br⋯Br halogen bond, and π–π stacking interactions between the pyridine rings. nih.gov This demonstrates the importance of both hydrogen and halogen bonding in directing the solid-state architecture of such derivatives.

Table 2: Crystallographic Data for the Derivative 2-Bromo-6-hydrazinylpyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8693 (2) |

| b (Å) | 10.1311 (4) |

| c (Å) | 22.1862 (8) |

| Volume (ų) | 1319.49 (8) |

Reactivity and Derivatization of 2,4 Dibromo 6 Methylpyridine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and 2,4-Dibromo-6-methylpyridine serves as a versatile substrate for these transformations. The electronic properties of the pyridine (B92270) ring and the differential reactivity of the C2 and C4 positions allow for regioselective couplings.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. For dihalogenated pyridines, the site of the reaction is influenced by both electronic and steric factors. In the case of 2,4-dibromopyridine (B189624), conventional palladium catalysts, such as those employing phosphine (B1218219) ligands, typically favor substitution at the C2 position. This preference is attributed to the higher electrophilicity and the nature of the oxidative addition step at the C-Br bond adjacent to the nitrogen atom.

However, the regioselectivity can be altered by modifying the catalyst system. The use of sterically hindered N-heterocyclic carbene (NHC) ligands or specific "ligand-free" conditions has been shown to promote selective coupling at the C4 position of 2,4-dichloropyridines. Furthermore, studies on 2,4-dibromopyridine have demonstrated that multinuclear palladium species, like Pd clusters and nanoparticles, can switch the arylation site-selectivity from the typical C2 to the C4 position. For this compound, while the C2 position is electronically favored for coupling, the steric hindrance from the adjacent C6-methyl group may play a role in directing the reaction, potentially increasing the proportion of C4-substituted product depending on the reaction conditions and the bulk of the coupling partners.

| Substrate | Catalyst System | Major Product | Reference |

|---|---|---|---|

| 2,4-Dibromopyridine | Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ | C2-Substituted | |

| 2,4-Dichloropyridine | Pd/IPr (N-heterocyclic carbene) | C4-Substituted | |

| 2,4-Dibromopyridine | Pd Nanoparticles/Pd Clusters | C4-Substituted |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. However, a significant drawback is the toxicity of tin compounds.

The Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. It is a versatile method for creating C-C bonds with various organic groups, including aryl, alkenyl, and alkyl stannanes. In the context of this compound, Stille coupling offers a viable route for introducing diverse substituents. The reaction can be applied to heterocyclic halides, and by controlling the stoichiometry of the organostannane, selective mono- or di-substitution can be achieved. Similar to other cross-coupling reactions, the regioselectivity between the C2 and C4 positions would depend on the specific catalyst and reaction conditions employed.

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | Aryl-Br, Aryl-I | Electrophilic Partner | |

| Organostannane | R-Sn(Alkyl)₃ | Nucleophilic Partner | |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dba)₂ | Catalyzes the C-C bond formation | |

| Additives | CuI, LiCl | Can enhance reaction rate and yield |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically with the use of a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes under mild conditions.

The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step. For substrates with multiple halogen atoms, the reactivity generally follows the order I > Br > Cl, allowing for selective couplings. In this compound, both bromine atoms are potential reaction sites. Studies on similar substrates, such as 2-amino-3-bromopyridines, have shown that this coupling is effective for functionalizing the pyridine ring with various terminal alkynes, achieving good to excellent yields. The choice of catalyst, base, and solvent is crucial for optimizing the reaction.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100°C |

Beyond the Suzuki, Stille, and Sonogashira reactions, this compound can participate in other important cross-coupling transformations.

Negishi Coupling: This reaction couples an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. The Negishi coupling is known for its high functional group tolerance and reactivity, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. Studies on various dibromopyridines have demonstrated that Negishi couplings can proceed with high yields and complete regioselectivity, making it a powerful tool for the selective functionalization of substrates like this compound.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium. While Grignard reagents are highly reactive, their functional group tolerance is lower than that of organozinc or organoboron compounds. Research on 2,4-dibromopyridine has shown its utility in Kumada-type reactions, where catalyst speciation can influence site selectivity between the C2 and C4 positions.

Nucleophilic Substitution Reactions

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when good leaving groups like halogens are present at the ortho (C2/C6) or para (C4) positions. In 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the C4 position.

This regioselectivity is explained by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. Attack at the C2 position also allows for this stabilization. However, for many nucleophiles, the attack at C4 is kinetically or thermodynamically favored. This principle allows for the selective replacement of the C4-bromine atom in this compound with various nucleophiles, such as amines, alkoxides, or thiolates, leaving the C2-bromine available for subsequent cross-coupling reactions.

Oxidative Transformations

The this compound molecule possesses sites that are susceptible to oxidation. While specific studies on the oxidative transformation of this exact compound are not extensively documented, the reactivity can be inferred from the general chemistry of pyridines and methylpyridines.

One potential transformation is the oxidation of the methyl group at the C6 position. The methyl groups on pyridine rings can be oxidized to form pyridinecarboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). This would convert this compound into 2,4-Dibromo-pyridine-6-carboxylic acid, a potentially useful synthetic intermediate.

Another possible oxidative reaction is the formation of the corresponding N-oxide. Pyridine and its derivatives can be oxidized at the nitrogen atom using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to yield pyridine N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions and modifying the directing effects of the substituents.

Regioselective Functionalization Strategies

Regioselective functionalization of this compound hinges on the ability to selectively target either the C2-Br or the C4-Br bond. The reactivity of these positions is influenced by the electron-deficient nature of the pyridine ring, which is further modulated by the inductive effects of the halogen substituents and the electronic contribution of the C6-methyl group. Generally, the C2 position in polyhalogenated pyridines is more susceptible to nucleophilic attack and oxidative addition by transition metal catalysts due to its proximity to the ring nitrogen atom.

Palladium-Catalyzed Cross-Coupling Reactions: In transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, selectivity is often observed. For the parent compound, 2,4-dibromopyridine, Suzuki coupling with arylboronic acids demonstrates a strong preference for reaction at the C2 position. This selectivity is attributed to the higher electrophilicity of the C2 carbon and the kinetic favorability of the oxidative addition of palladium into the C2-Br bond. The presence of the methyl group at the C6 position in this compound is expected to exert a minor steric influence but is unlikely to alter this inherent electronic preference.

Metal-Halogen Exchange Reactions: An alternative and powerful strategy for regioselective functionalization is the metal-halogen exchange. This method's selectivity can be finely tuned by the choice of reagents and additives. For instance, the use of a bimetallic combination like sBu2Mg·2LiOR in toluene (B28343) can facilitate efficient and regioselective Br/Mg exchange on dibromo-heteroarenes. Furthermore, the addition of a Lewis donor ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can alter the coordination environment around the metal centers, thereby switching the site of the exchange. Another highly selective method involves the combined use of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi), which can achieve high regioselectivity, often driven by chelation effects or the relative stability of the resulting organometallic intermediate. The rate of metal-halogen exchange typically follows the trend I > Br > Cl.

| Reaction Type | Reagents | Typical Site of Reaction | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C2 | Reaction proceeds via oxidative addition, which is favored at the more electrophilic C2 position. |

| Br/Mg Exchange | sBu₂Mg·2LiOR | Tunable | Efficient exchange under mild conditions; regioselectivity can be influenced by solvents. |

| Directed Br/Mg Exchange | sBu₂Mg·2LiOR, PMDTA | Tunable (Can switch selectivity) | The coordinating ligand (PMDTA) alters the regiochemical outcome of the metalation. |

| Br/Metal Exchange | i-PrMgCl then n-BuLi | Selective | Offers high regioselectivity under non-cryogenic conditions, potentially influenced by chelation. |

Orthogonal functionalization refers to the sequential modification of multiple reactive sites on a single molecule using different, non-interfering reaction conditions. The distinct reactivity of the C2-Br and C4-Br bonds in this compound makes it an ideal substrate for such strategies. This approach allows for the synthesis of precisely substituted pyridines with diverse functionalities.

A typical orthogonal strategy would involve a two-step process:

First Functionalization: A reaction is chosen that exhibits high regioselectivity for one of the bromine atoms. For example, a palladium-catalyzed Suzuki or Stille coupling reaction can be employed to selectively substitute the C2-Br bond, leaving the C4-Br bond intact. The choice of catalyst, ligand, and reaction conditions is critical to ensure high selectivity and prevent disubstitution.

Second Functionalization: The remaining C4-Br bond on the monosubstituted product is then targeted using a different chemical transformation. This could be a different type of cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or a metal-halogen exchange followed by quenching with a second electrophile. The success of this step relies on the second set of reaction conditions not disturbing the functional group introduced in the first step.

This stepwise approach provides a powerful tool for building molecular complexity, enabling the synthesis of 2,4,6-trisubstituted pyridines where the substituents at C2 and C4 can be varied independently.

Derivatization at the Methyl Group

While much of the reactivity of this compound is centered on the carbon-bromine bonds, the methyl group at the C6 position is also a site for chemical modification. This position is analogous to a benzylic position, and its C-H bonds are activated by the adjacent electron-deficient pyridine ring. pearson.com The acidity of the methyl protons is enhanced by the inductive electron-withdrawing effects of both the ring nitrogen and the two bromine atoms. This allows for several derivatization strategies.

Oxidation: The methyl group can be oxidized to a carboxyl group to form 2,4-dibromopyridine-6-carboxylic acid. This transformation typically requires strong oxidizing agents. A patented method for oxidizing methyl-pyridines involves the use of a molecular halogen (e.g., chlorine) in an aqueous solution at elevated temperatures, often in the presence of actinic radiation, to yield the corresponding pyridine carboxylic acid. google.com

Free-Radical Halogenation: The methyl group can undergo free-radical halogenation, most commonly using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions. daneshyari.com This reaction would yield 2,4-dibromo-6-(bromomethyl)pyridine, a versatile intermediate that can be used for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups. The selectivity of free-radical bromination on methylpyridines can be complex, but the reaction generally targets the methyl group farthest from the deactivating influence of the ring nitrogen. daneshyari.com

Deprotonation and Alkylation: The enhanced acidity of the methyl protons allows for deprotonation using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This generates a nucleophilic carbanion, 2,4-dibromo-6-(lithiomethyl)pyridine. This organometallic intermediate can then react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce new carbon-carbon or carbon-heteroatom bonds at the C6 side-chain.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄ or Cl₂/H₂O/hv | 2,4-dibromopyridine-6-carboxylic acid | Converts the methyl group to a carboxylic acid. |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2,4-dibromo-6-(bromomethyl)pyridine | Provides a reactive benzylic-like bromide for further substitutions. daneshyari.com |

| Deprotonation/Alkylation | 1. Strong Base (e.g., n-BuLi, LDA) 2. Electrophile (E⁺) | 2,4-dibromo-6-(CH₂-E)pyridine | Forms a C-C or C-heteroatom bond via a carbanion intermediate. |

Theoretical and Computational Studies of 2,4 Dibromo 6 Methylpyridine

Research Applications of 2,4 Dibromo 6 Methylpyridine Derivatives

Medicinal Chemistry and Drug Discovery

The pyridine (B92270) ring is a fundamental component of many biologically active compounds. ekb.egarabjchem.orgijsat.org Derivatives of 2,4-dibromo-6-methylpyridine are actively being explored for their potential to form the basis of new pharmaceuticals.

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). myuchem.compharmanoble.com The presence of two bromine atoms on the pyridine ring allows for sequential and site-selective chemical reactions, such as Suzuki or Stille cross-coupling. This enables chemists to build complex, multi-functional molecules with high precision. This step-by-step modification is essential for creating the intricate molecular architectures often required for a drug to effectively interact with its biological target.

Pyridine-based compounds have a well-documented history of antimicrobial activity. nih.govbohrium.com Research has shown that incorporating a pyridine ring into larger molecules can lead to potent antibacterial and antifungal agents. nih.gov For instance, novel pyridine derivatives containing an imidazo[2,1-b] arabjchem.orgwisdomlib.orgmdpi.comthiadiazole moiety have demonstrated significant antimicrobial effects. nih.gov Specifically, a compound with a 4-F substitution exhibited antibacterial activity twice that of the control drug, gatifloxacin. nih.gov Similarly, studies on imidazo[4,5-b]pyridine derivatives have shown them to be more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com The this compound scaffold serves as a key starting material for synthesizing such complex heterocyclic systems, offering a pathway to new classes of antimicrobial drugs. researchgate.netnih.gov

The pyridine scaffold is a key feature in many compounds investigated for their anticancer properties. ekb.egarabjchem.orgijsat.orgwisdomlib.org Derivatives of dibrominated pyridines, in particular, have been used to synthesize potent agents that can inhibit the growth of cancer cells.

A significant area of research has been the development of pyridine-bridged analogues of Combretastatin-A4, a natural product known for its ability to disrupt the blood vessels that supply tumors. acs.orgnih.govnih.gov In these studies, commercially available dibromopyridines were used as the starting material to create a series of new compounds through palladium-catalyzed Suzuki coupling reactions. acs.org

Several of these novel pyridine-bridged compounds demonstrated potent cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net For example, specific analogues showed significant growth inhibition of breast (MDA-MB-231), lung (A549), and cervical (HeLa) cancer cells, with IC50 values in the nanomolar to low micromolar range. nih.gov

Table 1: Cytotoxicity (IC50, µM) of Selected Pyridine-Bridged Combretastatin-A4 Analogues

| Compound | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |

|---|---|---|---|

| 3c | 0.0053 | 0.0075 | 0.0064 |

| 4h | 0.019 | 0.016 | 0.013 |

| 4s | 0.007 | 0.008 | 0.008 |

| Combretastatin-A4 | 0.0028 | 0.0023 | 0.002 |

Data sourced from Zheng et al., Journal of Medicinal Chemistry, 2014. nih.gov

Further investigations into the mechanism of action revealed that these compounds work similarly to Combretastatin-A4. They inhibit tubulin polymerization, a critical process for cell division, which leads to the arrest of the cell cycle in the G2/M phase and ultimately disrupts the formation of tumor vasculature. acs.orgnih.gov Molecular modeling studies have confirmed that these pyridine derivatives can fit into the same binding site on tubulin as colchicine (B1669291) and Combretastatin-A4, explaining their potent biological activity. acs.orgnih.gov

Materials Science

The unique electronic and structural characteristics of the pyridine ring also make its derivatives useful in the field of materials science for creating materials with specific optical and electronic properties. myuchem.com

Substituted pyridines are essential building blocks for fluorescent compounds. nih.gov The inherent electronic properties of the pyridine ring, which can be fine-tuned by adding electron-donating or electron-withdrawing groups, allow for the creation of molecules that absorb and emit light at specific wavelengths. nih.govnih.gov

Research has shown that pyridine derivatives can be used to synthesize fluorophores that exhibit fluorescence emission between 300 and 450 nm. mdpi.com Furthermore, certain N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives, which feature a pyridine core, display a phenomenon known as aggregation-induced emission enhancement (AIEE). nih.gov This means their fluorescence intensity increases when the molecules aggregate in an aqueous medium, a valuable property for developing sensors and probes. nih.gov The bromine atoms on a this compound scaffold can be replaced with groups that enhance these photophysical properties, opening avenues for the development of novel fluorescent materials and chemical sensors. mdpi.com

Pyridine and its derivatives are widely used as ligands in coordination chemistry. wikipedia.orgresearchgate.net A ligand is a molecule that binds to a central metal atom to form a coordination complex. pressbooks.pubyoutube.comyoutube.com The nitrogen atom in the pyridine ring has a lone pair of electrons that can form a coordinate covalent bond with a transition metal ion. wikipedia.orgresearchgate.net

The substituents on the pyridine ring, such as the bromo and methyl groups in this compound, play a crucial role in modifying the properties of the resulting metal complex. They can influence the stability, solubility, and reactivity of the complex. researchgate.net By designing ligands with specific electronic and steric properties, scientists can create metal complexes for a variety of applications, including catalysis and materials science. mdpi.comresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Combretastatin-A4 |

| Gatifloxacin |

| Colchicine |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides |

| Imidazo[2,1-b] arabjchem.orgwisdomlib.orgmdpi.comthiadiazole |

Components in Organic Semiconductors and Catalysts

The unique electronic properties and structural versatility of pyridine derivatives make them valuable components in the synthesis of organic semiconductors and catalysts. While direct applications of this compound in commercial organic semiconductors are not extensively documented, its role as a precursor to more complex conjugated systems is of significant interest. The bromine atoms at the 2- and 4-positions can be substituted through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aromatic or heteroaromatic moieties. This functionalization allows for the extension of π-conjugated systems, a critical aspect in the design of materials for organic electronics.

In the field of catalysis, derivatives of this compound are utilized as ligands for the formation of transition metal complexes. These complexes can exhibit catalytic activity in a range of organic transformations. The nitrogen atom of the pyridine ring and potentially other introduced functional groups can coordinate with metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.

A summary of representative research findings in the application of related dibromo-substituted compounds in catalysis is presented in the table below.

| Catalyst/Ligand System | Application | Research Finding |

| Ruthenium complexes with 3,4-dibromopyridine (B81906) ligands | Electrochemical ammonia (B1221849) oxidation | The ruthenium complex with 3,4-dibromopyridine ligands demonstrated the highest catalytic activity, producing up to 145 equivalents of dinitrogen. |

| Palladium complexes with N-heterocyclic carbene ligands | Selective arylation of 2,6-dibromopyridine (B144722) | Achieved selective mono-arylation at ambient temperature with a catalyst loading of 0.1 mol%. |

Design of Cage Compounds

Metal-organic cages (MOCs) are discrete, three-dimensional supramolecular assemblies formed through the coordination of metal ions with organic ligands. rsc.org The defined cavities of these cages make them suitable for applications in molecular recognition, catalysis, and drug delivery. mdpi.com Pyridine-based ligands are frequently employed in the construction of MOCs due to the directional nature of the coordination bond between the pyridine nitrogen and a metal center. nih.govbham.ac.uk

Derivatives of this compound can be envisioned as valuable components for the synthesis of novel MOCs. The pyridine nitrogen provides a primary coordination site, while the bromine atoms offer handles for further functionalization. Through reactions like the Suzuki coupling, larger organic linkers can be attached to the pyridine core, creating multitopic ligands necessary for the assembly of complex cage structures. nih.gov The geometry of the resulting ligand, dictated by the substitution pattern on the pyridine ring, will ultimately influence the architecture of the final metal-organic cage. rsc.org

The table below summarizes key aspects of designing metal-organic cages using pyridine-based ligands.

| Design Principle | Description | Relevance of this compound |

| Directional Bonding | The coordination of metal ions to ditopic or polytopic pyridyl ligands to form discrete, polyhedral structures. bham.ac.uk | Can be functionalized to create ligands with specific geometries for cage assembly. |

| Self-Assembly | The spontaneous formation of thermodynamically stable cage structures from metal precursors and organic ligands. rsc.org | Derivatives can be designed to self-assemble into desired cage architectures. |

| Host-Guest Chemistry | The encapsulation of guest molecules within the cage's cavity, leading to applications in sensing and catalysis. mdpi.com | The size and functionality of the cage's cavity can be tuned by modifying the pyridine ligand. |

Agrochemical Development (e.g., Pesticides, Herbicides)

Halogenated pyridine compounds are a cornerstone in the development of modern agrochemicals. The presence of halogen atoms can significantly enhance the biological activity and metabolic stability of a molecule. Various isomers of brominated and chlorinated methylpyridines serve as crucial intermediates in the synthesis of a wide range of pesticides and herbicides. chemimpex.comagropages.com For instance, the related compound 3,6-Dibromo-2-Methylpyridine is utilized as an intermediate in the production of pesticides. nbinno.com

While specific commercial agrochemicals derived directly from this compound are not prominently detailed in publicly available literature, its structural motifs are present in molecules under investigation. The dibrominated methylpyridine core can be elaborated through nucleophilic substitution or cross-coupling reactions to introduce pharmacophores responsible for herbicidal or insecticidal activity. chemimpex.com For example, 2-Bromo-6-chloro-4-methylpyridine, a structurally similar compound, is used in the formulation of herbicides and fungicides, highlighting the importance of this class of molecules in agriculture. chemimpex.com

The following table presents examples of related halogenated pyridine derivatives and their roles in agrochemical development.

| Compound | Application Area | Significance |

| 2-Bromo-6-chloro-4-methylpyridine | Herbicides, Fungicides | Serves as an important intermediate in the synthesis of various agrochemicals. chemimpex.com |

| 6-Bromo-3-iodo-2-methylpyridine | Pesticides, Herbicides | Used to enhance the effectiveness of crop protection agents. chemimpex.com |

| 3,6-Dibromo-2-Methylpyridine | Pesticides | An intermediate in the synthesis of various pesticides and other organic compounds. nbinno.com |

| 2-Bromo-3-hydroxy-6-methylpyridine | Fungicides, Insecticides | The related 3-hydroxypyridine (B118123) core is part of Nikkomycin Z, a potent fungicide and insecticide. researchgate.net |

Analytical Chemistry Applications

In analytical chemistry, pure, well-characterized chemical compounds are essential as reference standards for the identification and quantification of substances in various matrices. These standards are crucial for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Given that this compound can be synthesized to a high degree of purity, it has the potential to be used as a reference standard in analytical laboratories.

While direct citations for its use as a standard are scarce, the analogous compound, 2,5-Dibromo-6-methylpyridine, is employed as a standard in analytical methods. This suggests that other isomers, including this compound, could also serve this purpose, particularly in quality control during the synthesis of its derivatives or in metabolic studies of related agrochemicals or pharmaceuticals.

Future Perspectives and Emerging Research Directions

Innovations in Green Synthetic Methodologies

Currently, specific green synthetic methodologies for 2,4-Dibromo-6-methylpyridine have not been detailed in the available research. The development of such methods would be a valuable contribution to sustainable chemistry. For related compounds, research has focused on minimizing the use of hazardous reagents and solvents. A patent for the preparation of 2,6-dibromomethylpyridine, for instance, describes a method using dibromohein as a less toxic brominating agent and operating under mild conditions, which aligns with the principles of green chemistry. Future research could explore similar strategies for the regioselective synthesis of this compound, aiming for high-yield processes with reduced environmental impact.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is an area ripe for exploration. The two bromine atoms at the 2- and 4-positions are expected to exhibit differential reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Studies on the closely related 2,4-dibromopyridine (B189624) have shown that regioselective Suzuki cross-coupling occurs preferentially at the 2-position. researchgate.net This selectivity is influenced by the electronic character of the C-Br bonds. researchgate.net

Future research on this compound would likely involve a systematic investigation of its behavior in various palladium-catalyzed cross-coupling reactions. researchgate.net Understanding the factors that control regioselectivity—such as the catalyst system, ligands, and reaction conditions—would unlock its potential as a versatile building block for synthesizing complex, unsymmetrically substituted pyridine (B92270) derivatives. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-methylpyridine, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The synthesis typically involves bromination of 6-methylpyridine derivatives. Direct bromination using bromine or NBS (N-bromosuccinimide) in a halogenated solvent (e.g., CCl₄) under controlled temperatures (0–25°C) is common . Catalytic methods, such as nickel-catalyzed reductive coupling of halogenated intermediates (e.g., 2-bromo-6-methylpyridine), can improve regioselectivity . Side products like over-brominated isomers can be minimized by optimizing stoichiometry (e.g., limiting Br₂ equivalents) and using radical inhibitors (e.g., BHT). Reaction monitoring via TLC or GC-MS is critical for intermediate isolation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substitution patterns. The methyl group at C6 appears as a singlet (~δ 2.5 ppm), while aromatic protons split into distinct doublets due to bromine’s deshielding effect .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (m/z 265.93 for C₆H₆Br₂N₂) and isotopic patterns from bromine .

- X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP ) resolves bond angles and Br positions. Thermal ellipsoid plots validate steric effects from bromine .

Q. How can purification challenges (e.g., separating brominated isomers) be addressed post-synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30) to separate 2,4-dibromo from 2,5-dibromo isomers. Monitor fractions via UV at 254 nm .

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals (>95%) by exploiting solubility differences .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the bromination mechanism of 6-methylpyridine derivatives?

- Methodological Answer :

- DFT Calculations : Model bromine’s electrophilic attack on pyridine using Gaussian or ORCA. Compare activation energies for para vs. ortho substitution to predict regioselectivity .

- Kinetic Isotope Effects (KIE) : Deuterate the methyl group to study steric/electronic influences. Experimental KIE values validate computational transition states .

Q. What catalytic applications does this compound have in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C) to replace Br with aryl groups. Monitor conversion via ¹H NMR .

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with amines. Optimize ligand ratios to suppress dehalogenation .

Q. What strategies resolve discrepancies in crystallographic data (e.g., bond length variations) for brominated pyridine derivatives?

- Methodological Answer :

- Multi-Temperature Studies : Collect data at 100 K and 298 K to assess thermal motion effects. Refine structures using SHELXL with anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., Br···H contacts) across polymorphs to explain packing variations .

Q. How should researchers address variability in reported physical properties (e.g., melting points)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.